molecular formula C9H9NO6S B2675965 Methyl 4-methanesulfonyl-3-nitrobenzoate CAS No. 51919-73-4

Methyl 4-methanesulfonyl-3-nitrobenzoate

Cat. No.: B2675965
CAS No.: 51919-73-4
M. Wt: 259.23
InChI Key: JTKJHCOCJWYYKZ-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO6S It is a derivative of benzoic acid, characterized by the presence of a methanesulfonyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methanesulfonyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by sulfonation to add the methanesulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and methanesulfonyl chloride in the presence of a base for sulfonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonyl-3-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 4-methanesulfonyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Methyl 4-methanesulfonyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methanesulfonyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methanesulfonyl-3-nitrobenzoate is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-methylsulfonyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)6-3-4-8(17(2,14)15)7(5-6)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJHCOCJWYYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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